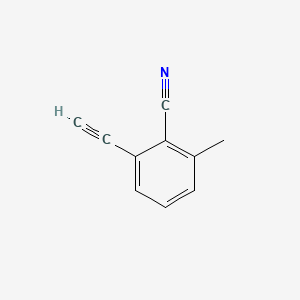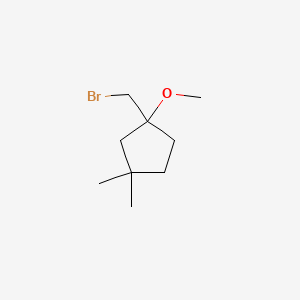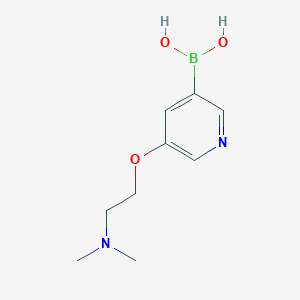![molecular formula C10H11N5 B13485809 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine](/img/structure/B13485809.png)
4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine can be achieved through several synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by reacting azinium-N-imines with nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . Another approach involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism and nucleophilic addition with nitrile, leading to the desired product .
Chemical Reactions Analysis
4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an antimicrobial, antifungal, and anticancer agent . Additionally, it has been investigated for its potential use in treating Alzheimer’s disease and insomnia . In industry, it is used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit dihydroorotate dehydrogenase, an enzyme involved in the pyrimidine biosynthesis pathway . This inhibition can lead to antiproliferative effects, making it a potential candidate for anticancer therapy. Additionally, it can bind to HIV TAR RNA, which may contribute to its antiviral activity .
Comparison with Similar Compounds
4-{4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}pyridine can be compared to other similar compounds, such as 5-methyl-7-hydroxy-1,3,4-triazaindolizine and 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine . These compounds share similar structural features but differ in their specific biological activities and applications. For example, 5-methyl-7-hydroxy-1,3,4-triazaindolizine has been studied for its potential as an antidepressant and anti-tumor agent , while 5-methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine has shown promise as an herbicide .
Properties
Molecular Formula |
C10H11N5 |
|---|---|
Molecular Weight |
201.23 g/mol |
IUPAC Name |
7-pyridin-4-yl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C10H11N5/c1-4-11-5-2-8(1)9-3-6-12-10-13-7-14-15(9)10/h1-2,4-5,7,9H,3,6H2,(H,12,13,14) |
InChI Key |
LPQTVZCSQIEAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=NN2C1C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


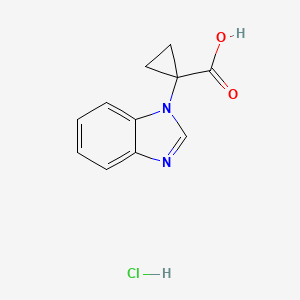
![3-Fluoro-2-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B13485740.png)
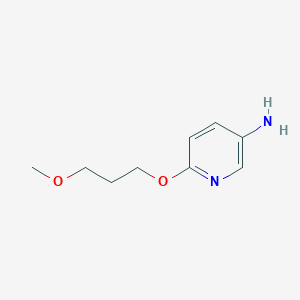

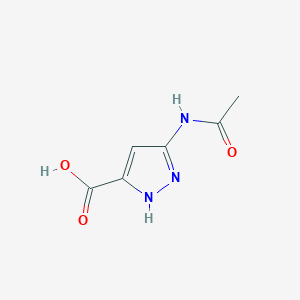
![{2-Oxa-8-azaspiro[4.5]decan-3-yl}methanol hydrochloride](/img/structure/B13485771.png)
![2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid](/img/structure/B13485774.png)


